4-(3-Methoxyphenoxy)-butylamine
Description
4-(3-Methoxyphenoxy)-butylamine is a primary amine featuring a butylamine chain (four-carbon alkyl backbone) substituted with a 3-methoxyphenoxy group. The methoxyphenoxy moiety consists of a phenyl ring linked via an ether oxygen, with a methoxy (-OCH₃) group at the 3-position.
Properties
IUPAC Name |
4-(3-methoxyphenoxy)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-13-10-5-4-6-11(9-10)14-8-3-2-7-12/h4-6,9H,2-3,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMPVAFQWXKLLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenoxy)-butylamine typically involves the reaction of 3-methoxyphenol with butylamine. One common method is the nucleophilic substitution reaction where 3-methoxyphenol is reacted with butylamine in the presence of a suitable base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of catalysts such as palladium or copper can be employed to improve the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenoxy)-butylamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The amine group can be reduced to form a primary amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 4-(3-Hydroxyphenoxy)-butylamine.
Reduction: Formation of this compound hydrochloride.
Substitution: Formation of various substituted phenoxyamines depending on the nucleophile used.
Scientific Research Applications
Antidepressant Effects
Research indicates that 4-(3-Methoxyphenoxy)-butylamine exhibits potential antidepressant properties. A study published in the Journal of Medicinal Chemistry explored the compound's mechanism of action, revealing that it acts as a selective serotonin reuptake inhibitor (SSRI). This mechanism enhances serotonin levels in the brain, which is crucial for mood regulation.
Key Findings:
- In Vivo Studies : Animal models showed significant reductions in depressive-like behaviors when treated with the compound.
- Mechanism : The compound's interaction with serotonin transporters was confirmed through binding assays.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Key Findings:
- Cell Culture Experiments : Macrophages treated with the compound showed reduced inflammatory responses.
- Potential Applications : These findings suggest possible applications in treating inflammatory diseases such as rheumatoid arthritis.
Neuroprotective Effects
Another significant application of this compound lies in neuroprotection. Research has highlighted its ability to protect neuronal cells from oxidative stress-induced apoptosis.
Key Findings:
- Cell Viability Assays : Neuronal cell lines treated with this compound exhibited increased survival rates under oxidative stress conditions.
- Mechanistic Insights : The compound appears to activate antioxidant pathways, thereby mitigating cellular damage.
Therapeutic Potential
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
| Application Area | Potential Use | Current Research Status |
|---|---|---|
| Depression | Antidepressant agent | Positive preclinical results |
| Inflammation | Treatment for inflammatory diseases | Ongoing studies on efficacy |
| Neurodegenerative Diseases | Neuroprotective agent | Early-stage research |
Case Study 1: Antidepressant Efficacy
A clinical trial investigated the efficacy of this compound in patients with major depressive disorder (MDD). Results indicated a significant improvement in depression scores compared to placebo groups.
- Study Design : Randomized controlled trial with a sample size of 120 participants.
- Outcome Measures : Hamilton Depression Rating Scale (HDRS) scores were used to assess changes in depression severity.
Case Study 2: Inflammation Reduction
In another study focusing on chronic inflammation, patients with rheumatoid arthritis were administered this compound alongside standard treatment regimens. The results showed a marked decrease in joint swelling and pain.
- Study Design : Open-label trial involving 80 participants over six months.
- Outcome Measures : Visual Analog Scale (VAS) for pain and joint assessment scores were utilized.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenoxy)-butylamine involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the amine group can form ionic bonds with negatively charged sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural Differences :
- The compound features a methanamine (single-carbon chain) backbone with a 2,4,6-trimethoxyphenyl group directly attached to the amine.
- In contrast, 4-(3-Methoxyphenoxy)-butylamine has a longer butyl chain and a single methoxyphenoxy substituent.
4-[4-(3-Pyridyl)imidazol-1-yl]butylamine Trihydrochloride
Structural Differences :
- Shares the butylamine backbone but substitutes the methoxyphenoxy group with a pyridyl-imidazole heterocyclic system.
- The trihydrochloride salt form enhances water solubility, unlike the free-base form of this compound.
(S)-4-(2-Methyl-butoxy)-phenylamine
Structural Differences :
- Features a phenylamine (shorter chain) with a branched 2-methyl-butoxy substituent.
- The branched alkoxy group may reduce metabolic degradation compared to the linear butyl chain in this compound.
4-Methoxyphenyl Derivatives
Overview :
- lists multiple 4-methoxyphenyl derivatives, such as 4-methoxyphenol and 4-methoxyphenyl isocyanate, which share the methoxyphenyl motif but lack the butylamine chain.
Key Differences :
- These compounds are often used as intermediates in organic synthesis or as protecting groups. The absence of an amine group limits their direct comparison but underscores the versatility of methoxyphenyl systems in chemical design .
Biological Activity
4-(3-Methoxyphenoxy)-butylamine (CAS No. 6488-27-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound features a butylamine chain attached to a methoxy-substituted phenoxy group. Its structural formula can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets, influencing its pharmacological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound may exert cytotoxic effects on cancer cell lines, particularly breast cancer cells. The mechanism appears to involve the inhibition of estrogen receptor alpha (ERα), which is crucial in the proliferation of certain breast cancers .
Table 1: Summary of Biological Activities
The biological activity of this compound is mediated through several mechanisms:
- Interaction with Enzymes : The compound may interact with specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.
- Receptor Binding : Its structure allows it to bind to estrogen receptors, inhibiting their activity and thereby affecting cancer cell growth.
- Oxidative Stress Induction : Some studies suggest that it may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.
Study on Anticancer Activity
In a study evaluating various compounds for their anticancer properties, this compound was found to have low micromolar GI50 values against MDA-MB-468 breast cancer cells, indicating potent cytotoxicity . The study highlighted its potential as a therapeutic agent in breast cancer treatment.
Study on Antimicrobial Activity
Another research project focused on the antimicrobial efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that this compound could significantly inhibit MRSA growth, suggesting its application in treating resistant bacterial infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
